molecular formula C16H18N2O2 B1426343 Ethyl 3-amino-4-(benzylamino)benzoate CAS No. 848819-86-3

Ethyl 3-amino-4-(benzylamino)benzoate

Cat. No. B1426343
CAS RN: 848819-86-3
M. Wt: 270.33 g/mol
InChI Key: UZHGOOKAYVYECF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(benzylamino)benzoate are not explicitly provided in the searched resources. The molecular weight is 270.33 g/mol .

Scientific Research Applications

Synthesis and Potential Applications

  • Peptide Synthesis and Proteinase Inhibition Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound structurally related to Ethyl 3-amino-4-(benzylamino)benzoate, was synthesized for potential application as a proteinase inhibitor. This synthesis utilized a Reformatsky reaction, highlighting its potential in peptide synthesis and proteinase inhibition applications (Angelastro et al., 1992).

  • Synthesis of Edeine Analogs Methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related to Ethyl 3-amino-4-(benzylamino)benzoate, were described for the synthesis of edeine analogs. This highlights its role in developing novel compounds for potential therapeutic applications (Czajgucki et al., 2003).

  • Supramolecular Structures in Chemistry Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a related compound, forms hydrogen-bonded supramolecular structures. This demonstrates the compound's potential in the study and application of molecular self-assembly and supramolecular chemistry (Portilla et al., 2007).

  • Synthesis Technology and Industrial Production The synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a related compound, shows that such syntheses are stable, simple, high yield, and suitable for industrial production. This underlines the potential for large-scale production and industrial applications of similar compounds (Fang Qiao-yun, 2012).

  • Potential Antimicrobial Agents Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, structurally similar to Ethyl 3-amino-4-(benzylamino)benzoate, was synthesized and evaluated for antimicrobial properties. This suggests the potential application of related compounds in developing new antimicrobial agents (Desai et al., 2007).

  • Optical Nonlinear Properties in Materials Science Studies on Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related, indicate applications in materials science, particularly in understanding and manipulating optical nonlinear properties (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 3-amino-4-(benzylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-15(14(17)10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHGOOKAYVYECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251258
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(benzylamino)benzoate

CAS RN

848819-86-3
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848819-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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